Methyl penta-2,4-dienoate (CAS 2409-87-2) is an electron-deficient conjugated diene ester utilized extensively as a building block in complex organic synthesis, polymer chemistry, and materials science. Structurally characterized by an unhindered terminal vinyl group conjugated with an ester-activated double bond, it serves as a highly effective precursor for Diels-Alder cycloadditions, transition-metal-catalyzed cross-couplings, and the synthesis of crosslinkable elastomers. For technical buyers and process chemists, its primary value lies in its dual functionality: it can act both as a highly reactive dienophile or diene, and as an acrylate-like monomer that retains backbone unsaturation post-polymerization, offering distinct processability and functionalization advantages over simpler alkenes or sterically hindered analogs [1].
Substituting methyl penta-2,4-dienoate with closely related analogs like methyl sorbate (methyl 2,4-hexadienoate) or standard methyl acrylate fundamentally alters reaction pathways and product utility. The addition of a single terminal methyl group, as seen in methyl sorbate, introduces significant steric hindrance that drastically reduces reaction rates in Ru-catalyzed cross-couplings and alters regioselectivity in cycloadditions. Conversely, substituting with a mono-alkene like methyl acrylate completely eliminates the diene system, resulting in saturated polymer backbones that cannot undergo subsequent cross-linking or functionalization. Furthermore, attempting to use the ethyl ester variant (ethyl penta-2,4-dienoate) increases the boiling point of the alcohol byproduct during transesterification, complicating equilibrium-driven processes and increasing energy costs during downstream solvent recovery [1].
In Ru(0)-catalyzed direct coupling reactions with internal alkynes, the lack of terminal steric bulk on methyl penta-2,4-dienoate allows for exceptionally rapid insertion and coupling. When reacted with diphenylacetylene using a Ru(η6-naphthalene)(η4-1,5-COD) catalyst at room temperature, methyl penta-2,4-dienoate achieves an 84% yield of the conjugated triene within just 10 minutes. In contrast, terminally substituted dienes like methyl sorbate exhibit significantly slower kinetics and often require prolonged reaction times or elevated temperatures to achieve comparable conversion [1].
| Evidence Dimension | Reaction time and yield in Ru(0)-catalyzed alkyne coupling |
| Target Compound Data | 84% yield in 10 minutes at room temperature |
| Comparator Or Baseline | Methyl sorbate (sterically hindered, significantly slower conversion rates) |
| Quantified Difference | Order-of-magnitude reduction in reaction time compared to terminally substituted analogs |
| Conditions | 10 mol% Ru(0) catalyst, room temperature, 10 minutes |
Ensures rapid, high-yield production of complex conjugated trienes without the need for harsh thermal conditions, reducing energy costs and side reactions.
Unlike standard acrylates that form completely saturated, chemically inert backbones, methyl penta-2,4-dienoate (β-vinylacrylate) undergoes radical polymerization to yield a highly functionalized homopolymer. Quantitative structural analysis reveals that the resulting polymer comprises an 85:15 mixture of 1,4-addition to 1,2-addition repeat units. This specific microstructural ratio preserves reactive double bonds along the polymer chain, whereas polymerization of a baseline comparator like methyl acrylate yields 0% residual backbone unsaturation [1].
| Evidence Dimension | Residual unsaturation in polymer backbone |
| Target Compound Data | 85% 1,4-addition and 15% 1,2-addition (100% retention of one double bond per monomer) |
| Comparator Or Baseline | Methyl acrylate (0% residual unsaturation) |
| Quantified Difference | 100% vs 0% retention of crosslinkable sites per repeat unit |
| Conditions | Radical polymerization conditions |
Allows material scientists to procure a monomer that inherently provides post-polymerization cross-linking sites for advanced elastomers and tunable block copolymers.
The synthesis of functional organosilanes requires strict control over regioselectivity to prevent complex product mixtures. When subjected to hydrosilylation with HSiPh3 using mono(phosphine)palladium(0) complexes, methyl penta-2,4-dienoate acts as a highly predictable substrate, yielding the 1,2-E product in quantitative (>99%) yield with exclusive Markovnikov selectivity. This level of absolute selectivity is often compromised in less polarized or more sterically hindered dienes, which tend to produce mixtures of 1,2- and 1,4-addition products [1].
| Evidence Dimension | Regioselectivity and product yield |
| Target Compound Data | >99% yield of exclusively 1,2-E Markovnikov product |
| Comparator Or Baseline | Unactivated dienes (mixed 1,2- and 1,4-addition products) |
| Quantified Difference | Near 100% regioselectivity vs complex isomeric mixtures |
| Conditions | [Pd(η2:η2-C6H10O)(PR3)] catalysis, HSiPh3 |
Eliminates the need for costly and time-consuming chromatographic separations when synthesizing high-purity organosilane precursors.
In industrial transesterification reactions where the diene ester is functionalized with complex alcohols, driving the equilibrium to completion requires continuous removal of the displaced alcohol. Methyl penta-2,4-dienoate releases methanol (boiling point 64.7 °C), which is significantly easier to distill out of the reaction matrix than the ethanol (boiling point 78.3 °C) released by the comparator ethyl penta-2,4-dienoate. This 13.6 °C difference in boiling point allows for milder vacuum distillation conditions, protecting sensitive functional groups in the target molecule [1].
| Evidence Dimension | Byproduct boiling point for equilibrium driving |
| Target Compound Data | Methanol byproduct (bp 64.7 °C) |
| Comparator Or Baseline | Ethyl penta-2,4-dienoate (Ethanol byproduct, bp 78.3 °C) |
| Quantified Difference | 13.6 °C lower boiling point for byproduct removal |
| Conditions | Equilibrium-driven transesterification under reduced pressure |
Reduces thermal stress on sensitive reaction mixtures and lowers energy consumption during large-scale solvent stripping.
Directly leveraging its 85:15 1,4- to 1,2-addition polymerization profile, methyl penta-2,4-dienoate serves as a highly effective monomer for synthesizing mechanically tunable block copolymers. The retained double bonds in the polymer backbone allow for efficient post-polymerization vulcanization or functionalization, providing a clear structural advantage over standard saturated acrylates in the development of advanced adhesives and specialty rubbers [1].
Due to its unhindered terminal vinyl group and rapid reaction kinetics (84% yield in 10 minutes), this compound is highly effective for the synthesis of conjugated trienes via transition-metal-catalyzed cross-coupling with internal alkynes. It provides a higher-yielding alternative to methyl sorbate when high throughput and mild room-temperature conditions are required [2].
Exploiting its exclusive Markovnikov selectivity and quantitative yield in Pd-catalyzed hydrosilylation, methyl penta-2,4-dienoate is a highly reliable starting material for manufacturing complex, functionalized organosilanes. Buyers in the fine chemical sector should prioritize this specific ester to avoid the yield losses and purification bottlenecks associated with isomeric mixtures [3].
Flammable;Irritant